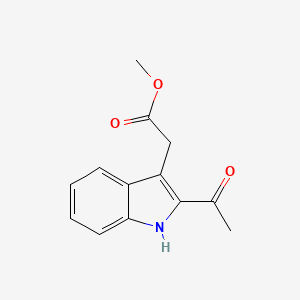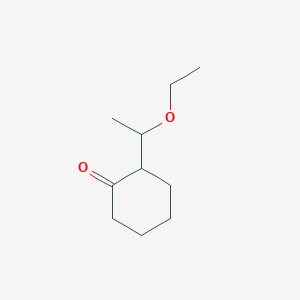![molecular formula C9H18O2 B14365648 [(2S,3R)-3-Hexyloxiran-2-yl]methanol CAS No. 90125-52-3](/img/structure/B14365648.png)
[(2S,3R)-3-Hexyloxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-3-Hexyloxiran-2-yl]methanol is a chiral epoxide compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique three-dimensional structure, which includes an oxirane ring and a hexyloxy group. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-Hexyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts. The reaction is carried out in the presence of tert-butyl hydroperoxide, which acts as the oxidizing agent. The reaction conditions are usually mild, with temperatures maintained around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of immobilized catalysts and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-Hexyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the epoxide ring to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
[(2S,3R)-3-Hexyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biocatalysis.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-Hexyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in biocatalysis and enzyme inhibition studies. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
[(2S,3R)-3-Hexyloxiran-2-yl]methanol can be compared with other similar compounds such as:
(2S,3R)-3-Methyloxiran-2-yl]methanol: Similar structure but with a methyl group instead of a hexyloxy group.
(2S,3R)-3-Alkyloxiran-2-yl]methanol: Varies in the length and nature of the alkyl chain.
(2S,3R)-3-Benzylmethyloxirane: Contains a benzyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hexyloxy group, which imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90125-52-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(2S,3R)-3-hexyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-8-9(7-10)11-8/h8-10H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
UDSPJJHSJCWGQS-BDAKNGLRSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCCCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


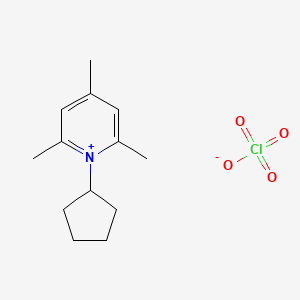

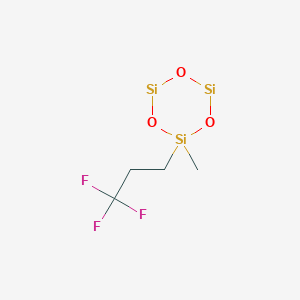
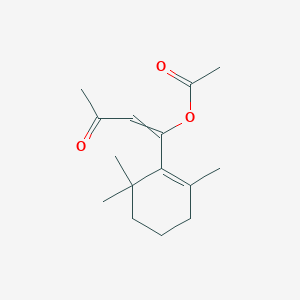
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
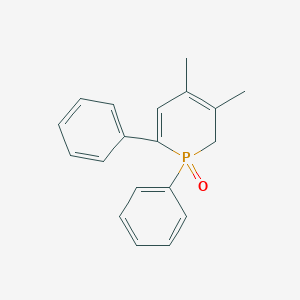
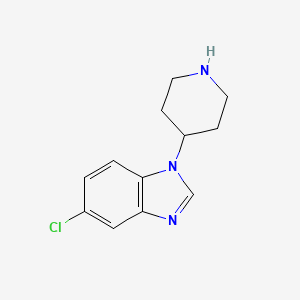
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
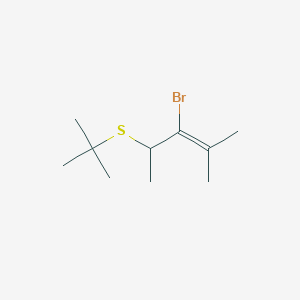
methanone](/img/structure/B14365627.png)
